rac-7-Oxo-pramipexole Dihydrochloride

Analytical Chemistry Pharmaceutical Quality Control HPLC Method Validation

rac-7-Oxo-pramipexole Dihydrochloride is a fully characterized racemic impurity standard derived from pramipexole, supplied with comprehensive analytical data and a Certificate of Analysis compliant with regulatory guidelines. Its unique 7-oxo structural modification and dihydrochloride salt form deliver a distinct UV absorption maximum at 326 nm, a molecular weight of 298.23 g/mol, and a predicted pKa of 6.35 ± 0.20. These parameters ensure unambiguous chromatographic separation, selective detection, and accurate quantification in method development, method validation (AMV), quality control (QC), and forced degradation or stability studies. Unlike generic impurity standards, this compound provides the specificity required for ANDA and DMF submissions. Procure it as a reliable marker for oxidative degradation pathways and to establish baseline resolution from pramipexole and other related impurities.

Molecular Formula C₁₀H₁₇Cl₂N₃OS
Molecular Weight 298.23
Cat. No. B1151002
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerac-7-Oxo-pramipexole Dihydrochloride
Synonyms2-Amino-5,6-dihydro-6-(propylamino)-7(4H)-benzothiazolone Dihydrochloride;  (+/-)-BI-II 546 CL Dihydrochloride; 
Molecular FormulaC₁₀H₁₇Cl₂N₃OS
Molecular Weight298.23
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

rac-7-Oxo-pramipexole Dihydrochloride: A Critical Pramipexole Impurity Reference Standard for Analytical Method Validation and Quality Control


rac-7-Oxo-pramipexole Dihydrochloride, also known as BI-II 546 CL Dihydrochloride [1], is a fully characterized racemic impurity reference standard derived from the dopamine agonist pramipexole . It is not a therapeutic agent but a product-related impurity and metabolite . This compound is supplied with detailed characterization data compliant with regulatory guidelines, and its primary application lies in analytical method development, method validation (AMV), quality control (QC), and stability studies for pramipexole-containing pharmaceutical products [2].

Why Generic Pramipexole Impurity Standards Cannot Replace rac-7-Oxo-pramipexole Dihydrochloride in Critical Analytical Workflows


rac-7-Oxo-pramipexole Dihydrochloride exhibits distinct physicochemical and spectral properties that differentiate it from other pramipexole-related impurities and the parent drug. Unlike the parent compound pramipexole, which is a dopamine agonist, rac-7-Oxo-pramipexole Dihydrochloride is an oxidation product and a metabolite . Its unique structural features, including the 7-oxo group and dihydrochloride salt form, result in a specific molecular weight (298.23 g/mol) , a distinct UV absorption maximum (326 nm) [1], and a predicted pKa of 6.35±0.20 . These parameters directly impact chromatographic retention, detection, and quantification, making substitution with a generic or related impurity standard unviable for achieving regulatory compliance and accurate analytical results.

Quantitative Differentiation of rac-7-Oxo-pramipexole Dihydrochloride: Evidence-Based Comparison Data


Distinct UV Detection Wavelength for HPLC Method Development

rac-7-Oxo-pramipexole Dihydrochloride (BI-II 546 CL) exhibits a maximum UV absorption at 326 nm, which is distinctly different from the parent drug pramipexole and other impurities that are monitored at 262 nm [1]. This spectral difference is critical for developing selective and sensitive HPLC-UV methods for impurity profiling [2].

Analytical Chemistry Pharmaceutical Quality Control HPLC Method Validation

Salt Form and Molecular Weight Differentiate from the Free Base and Hydrochloride Salt

rac-7-Oxo-pramipexole Dihydrochloride possesses a molecular weight of 298.23 g/mol , which is 36.46 g/mol greater than its monohydrochloride salt (261.77 g/mol) and 72.92 g/mol greater than the free base (225.31 g/mol) . This significant difference in molecular weight directly impacts mass spectrometric analysis, particularly for LC-MS/MS quantification [1].

Analytical Reference Standards Mass Spectrometry Pharmaceutical Analysis

High-Temperature Melting Point with Decomposition

rac-7-Oxo-pramipexole Dihydrochloride exhibits a melting point of >230°C with decomposition [1]. In contrast, the parent drug pramipexole dihydrochloride monohydrate has a reported melting point of 296-298°C . This thermal behavior profile indicates that the impurity standard requires careful handling during storage and analysis to prevent thermal degradation .

Stability Studies Forced Degradation Reference Standard Handling

Predicted pKa Differentiates from Parent Drug and Informs Ionization State in HPLC

The predicted pKa of rac-7-Oxo-pramipexole (free base) is 6.35±0.20 . This value provides insight into its ionization state at different mobile phase pH levels, which is distinct from the parent drug pramipexole (pKa ~9.1) [1]. This difference in pKa significantly influences retention behavior in reversed-phase HPLC and can be exploited for method optimization and resolution from other components [2].

Chromatographic Method Development pKa Determination Retention Behavior

Critical Application Scenarios for rac-7-Oxo-pramipexole Dihydrochloride Based on Quantitative Evidence


Analytical Method Validation for Pramipexole HPLC-UV Impurity Profiling

Utilize rac-7-Oxo-pramipexole Dihydrochloride as a reference standard to establish method specificity by demonstrating baseline resolution from pramipexole and other impurities. The distinct UV absorption at 326 nm [1] allows for selective detection, and the predicted pKa of 6.35±0.20 informs mobile phase pH optimization to achieve the required resolution.

LC-MS/MS Quantification of Pramipexole Impurities in Stability Studies

Employ this dihydrochloride salt as a quantitative standard for LC-MS/MS analysis. The molecular weight of 298.23 g/mol provides a clear mass difference from the parent drug (211.33 g/mol) and other salt forms, ensuring accurate identification and quantification in forced degradation and long-term stability studies.

Reference Standard for Forced Degradation Studies and Excipient Compatibility

Use rac-7-Oxo-pramipexole Dihydrochloride as a marker for oxidative degradation pathways. Its formation during synthesis and storage under oxidative conditions is documented [2]. The compound's melting point of >230°C with decomposition [3] informs thermal stress study design.

Calibration and System Suitability for Routine QC Release Testing

Incorporate this fully characterized impurity standard [4] into routine QC protocols for pramipexole API and finished product release. Its compliance with regulatory guidelines and provision of a Certificate of Analysis (CoA) ensures method traceability and data integrity for ANDA and DMF submissions [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for rac-7-Oxo-pramipexole Dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.